6-Phenylpyridine-3-thiol
Description
Contextualization of Thio-functionalized Pyridine (B92270) Derivatives in Organic Chemistry
Thio-functionalized pyridine derivatives are a class of organic compounds that incorporate a sulfur atom into the pyridine ring system. The presence of sulfur imparts distinct electronic and steric properties, influencing the molecule's reactivity, coordination chemistry, and biological activity. researchgate.net The carbon-sulfur (C-S) bond is a key feature in many natural products and therapeutic agents, making the synthesis and study of sulfur-containing molecules a vibrant area of research. researchgate.net The functionalization of pyridines, including the introduction of thio groups, has significant implications for the development of novel organic materials and pharmaceuticals. researchgate.net For instance, pyridine derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. researchgate.net
Structural Features and Electronic Configuration of 6-Phenylpyridine-3-thiol
The structure of this compound consists of a pyridine ring substituted with a phenyl group at the 6-position and a thiol (-SH) group at the 3-position. The IUPAC name for this compound is 6-phenyl-3(2H)-pyridazinethione. sigmaaldrich.com The molecule exists as a solid with a purity of approximately 95%. sigmaaldrich.com
The electronic structure of pyridine and its derivatives is characterized by a six-membered aromatic ring containing one nitrogen atom. rsc.org This heteroatom introduces a dipole moment and alters the electron distribution within the ring compared to benzene (B151609). The π-electron system of pyridine is crucial to its aromaticity and reactivity. rsc.orglibretexts.org The introduction of a phenyl group and a thiol group further modifies the electronic landscape. The phenyl group can engage in π-stacking interactions, while the thiol group can act as a hydrogen bond donor and a nucleophile. The interplay of these structural elements dictates the molecule's chemical behavior and potential applications. libretexts.org Theoretical studies, such as spin-coupled theory, provide a detailed picture of the electron correlation in these types of heterocyclic systems. rsc.org
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 6-phenyl-3(2H)-pyridazinethione |
| Molecular Formula | C10H8N2S |
| Molecular Weight | 188.25 g/mol |
| Physical Form | Solid |
| Purity | 95% |
| InChI | 1S/C10H8N2S/c13-10-7-6-9(11-12-10)8-4-2-1-3-5-8/h1-7H,(H,12,13) |
| InChI Key | YMDKCNJGCMBUQC-UHFFFAOYSA-N |
Data sourced from Sigma-Aldrich. sigmaaldrich.com
Emerging Research Trajectories for this compound in Contemporary Chemical Research
Current research is exploring the synthesis and application of thio-functionalized pyridines in various fields. Visible-light-mediated synthesis is an emerging green chemistry approach for creating these compounds. dntb.gov.ua For example, a light-mediated synthesis of thio-functionalized pyridines has been developed using γ-ketodinitriles and thiophenols under green LED irradiation or direct sunlight. dntb.gov.ua These methods offer advantages in terms of mild reaction conditions and sustainability.
Furthermore, these compounds are being investigated for their potential in materials science, particularly in the development of luminescent materials and organic light-emitting diodes (OLEDs). The unique photophysical properties of metal complexes containing phenylpyridine ligands are of great interest. researchgate.netusc.edu Research is also focused on the catalytic applications of these compounds and their derivatives. beilstein-journals.org
Overview of Principal Methodologies and Thematic Areas Explored for this compound
The synthesis of functionalized pyridine derivatives often involves multi-component reactions (MCRs), which allow for the rapid construction of complex molecules from simple starting materials. jocpr.com One prominent method is the three-component condensation of an aldehyde, malononitrile, and a thiol to produce 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines. jocpr.com Various catalysts, including bases like triethylamine (B128534) and piperidine, can be employed for this transformation. jocpr.com
Spectroscopic techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy are crucial for the characterization of these compounds. jocpr.comijddr.in X-ray crystallography provides definitive structural information. researchgate.net Electrochemical methods, like cyclic voltammetry, are used to study their redox properties, which is important for applications in electronics and catalysis. nih.gov
Identification of Current Research Gaps and Prospective Directions for this compound
While significant progress has been made in the synthesis and characterization of thio-functionalized pyridines, several research gaps remain. There is a need for the development of more efficient and selective synthetic methods, particularly those that utilize readily available starting materials and environmentally benign conditions. dntb.gov.ua
Future research could focus on expanding the scope of applications for this compound and its derivatives. This includes the design and synthesis of novel catalysts for organic transformations, the development of advanced materials with tailored electronic and photophysical properties, and the exploration of their potential in medicinal chemistry as scaffolds for new therapeutic agents. researchgate.netnih.gov Investigating the coordination chemistry of this compound with various metal ions could lead to the discovery of new complexes with interesting catalytic or photoluminescent properties. researchgate.netacs.org Further theoretical studies could provide deeper insights into the structure-property relationships of these compounds, guiding the design of new molecules with desired functionalities. rsc.org
Structure
3D Structure
Properties
IUPAC Name |
6-phenylpyridine-3-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NS/c13-10-6-7-11(12-8-10)9-4-2-1-3-5-9/h1-8,13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OACWTJCCPMXBPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=C2)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Phenylpyridine 3 Thiol
Retrosynthetic Analysis and Strategic Precursor Selection for 6-Phenylpyridine-3-thiol
A retrosynthetic analysis of this compound suggests several viable disconnection approaches to identify suitable starting materials. The primary disconnections involve the carbon-sulfur (C-S) and carbon-carbon (C-C) bonds that attach the thiol and phenyl groups to the pyridine (B92270) core, respectively.
One logical retrosynthetic pathway begins with the disconnection of the C-S bond. This leads to a 6-phenyl-3-halopyridine or a related precursor with a suitable leaving group at the 3-position. The thiol group can then be introduced in the forward synthesis via nucleophilic substitution or a transition metal-catalyzed thiolation reaction. This approach simplifies the synthesis to the construction of the 6-phenylpyridine core.
Alternatively, a disconnection of the C-C bond of the phenyl group can be considered. This would lead to a 6-halopyridine-3-thiol derivative and a phenylboronic acid or a similar organometallic reagent. The forward synthesis would then involve a cross-coupling reaction, such as the Suzuki-Miyaura coupling, to introduce the phenyl group.
A third approach involves the disconnection of the pyridine ring itself, suggesting a cyclization reaction as the key step in the forward synthesis. This would require acyclic precursors containing the necessary carbon, nitrogen, and sulfur atoms, which would then be cyclized to form the target heterocycle.
Based on these analyses, strategic precursors for the synthesis of this compound include:
Substituted pyridines such as 6-chloro-3-nitropyridine, 2-chloro-5-aminopyridine, or 2-bromo-5-hydroxypyridine.
Acyclic precursors for cyclization strategies, such as α,β-unsaturated carbonyl compounds and a sulfur source.
The choice of precursor and synthetic route will depend on the availability of starting materials, the desired scale of the synthesis, and the required purity of the final product.
Multi-step Organic Synthesis Routes for this compound
The synthesis of this compound is typically achieved through multi-step sequences that allow for the controlled introduction of the phenyl and thiol functionalities onto the pyridine ring.
Several methods can be employed to introduce a thiol group at the 3-position of a pre-formed 6-phenylpyridine core.
One effective method is the Newman-Kwart rearrangement . wikipedia.orgkiku.dkresearchgate.net This reaction involves the thermal rearrangement of an O-aryl thiocarbamate to the corresponding S-aryl thiocarbamate. wikipedia.orgkiku.dk In the context of this compound synthesis, this would begin with the synthesis of 6-phenylpyridin-3-ol. This precursor can be reacted with a dialkylthiocarbamoyl chloride to form the O-(6-phenylpyridin-3-yl) dialkylthiocarbamate. Subsequent heating of this intermediate induces the intramolecular rearrangement to the S-(6-phenylpyridin-3-yl) dialkylthiocarbamate. researchgate.net Finally, hydrolysis of the thiocarbamate yields the desired this compound. While this method is robust, it often requires high temperatures for the rearrangement step. wikipedia.org However, recent advancements have shown that palladium catalysis or photoredox catalysis can facilitate the Newman-Kwart rearrangement under milder conditions. kiku.dk
Another common strategy involves the use of a dihalogenated pyridine as a starting material. For instance, 2,5-dihalopyridine can undergo a regioselective cross-coupling reaction to introduce the phenyl group at the 6-position, followed by a nucleophilic substitution reaction with a sulfur nucleophile, such as sodium hydrosulfide (B80085) or thiourea, to install the thiol group at the 3-position. The choice of halogen at each position is crucial for achieving the desired regioselectivity in the cross-coupling step.
More direct thiolation methods are also being explored. These include copper-catalyzed coupling reactions of aryl halides with sulfur-containing reagents like thiourea. acs.org This approach could potentially be applied to a 6-phenyl-3-halopyridine to directly install the thiol group.
The introduction of the phenyl group at the 6-position of the pyridine ring is most commonly achieved through palladium-catalyzed cross-coupling reactions , with the Suzuki-Miyaura coupling being a prominent example. nih.govresearchgate.net This reaction involves the coupling of a halopyridine with phenylboronic acid in the presence of a palladium catalyst and a base. nih.gov
A typical synthetic route would start with a 2-halo-5-substituted pyridine, where the substituent at the 5-position can be a precursor to the thiol group (e.g., a protected hydroxyl or amino group). The Suzuki-Miyaura coupling with phenylboronic acid would then yield the 6-phenyl-3-substituted pyridine intermediate.
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. For the coupling of chloropyridines, which are often more readily available and less expensive than their bromo or iodo counterparts, highly active catalyst systems are required. researchgate.net Catalyst systems based on palladium acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) in combination with bulky, electron-rich phosphine (B1218219) ligands such as SPhos have proven effective for the coupling of challenging heteroaryl chlorides. nih.gov
While less common for this specific target, the construction of the this compound scaffold can also be envisioned through a cyclization reaction. Such an approach would involve the condensation of acyclic precursors. youtube.com
One potential strategy is a modification of the Gewald aminothiophene synthesis . researchgate.net The classical Gewald reaction involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur to form a 2-aminothiophene. researchgate.net A modified approach could potentially be developed where precursors containing the necessary functionalities for both pyridine and thiol formation are reacted in a one-pot cyclocondensation. However, the direct application of the Gewald reaction to the synthesis of pyridinethiols is not well-established and would require significant methodological development.
Another cyclization approach could involve the reaction of a 1,5-dicarbonyl compound with a source of nitrogen and sulfur. This would lead to the formation of the pyridine ring with the simultaneous or subsequent introduction of the thiol group. The complexity of the required dicarbonyl precursor containing a phenyl group makes this a challenging but potentially convergent route.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity of this compound
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of catalyst, ligand, base, solvent, temperature, and reaction time, particularly for the key cross-coupling and thiolation steps.
For the Suzuki-Miyaura coupling of a 2-chloropyridine (B119429) derivative with phenylboronic acid, the reaction is sensitive to the nature of the palladium catalyst and the phosphine ligand. researchgate.net The use of bulky, electron-rich ligands can significantly improve the rate and efficiency of the catalytic cycle. The choice of base is also critical, with inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (B84403) (K₃PO₄) being commonly employed. nih.govmdpi.com The solvent system can also have a profound effect on the reaction outcome. nih.gov Mixtures of an organic solvent like 1,4-dioxane (B91453) or toluene (B28343) with water are often used to facilitate the dissolution of both the organic and inorganic reagents. nih.gov Temperature and reaction time must be carefully controlled to ensure complete conversion while minimizing the formation of byproducts.
In the case of the Newman-Kwart rearrangement for the thiolation step, temperature is the most critical parameter. The reaction typically requires high temperatures (200-300 °C) to proceed at a reasonable rate. wikipedia.org The use of a high-boiling solvent such as diphenyl ether is often necessary. organic-chemistry.org However, as mentioned, the development of catalytic methods for this rearrangement could allow for significantly milder reaction conditions.
A systematic screening of catalysts and reagents is essential to identify the optimal conditions for the synthesis of this compound.
For the Suzuki-Miyaura coupling step, a variety of palladium catalysts and phosphine ligands can be screened. The following interactive data table summarizes some common catalyst systems and their typical applications in the Suzuki-Miyaura coupling of heteroaryl halides.
| Catalyst Precursor | Ligand | Base | Solvent | Typical Substrates |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | Heteroaryl chlorides |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | Aryl chlorides and bromides |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | Aryl bromides and iodides |
| PdCl₂(dppf) | - | K₂CO₃ | DMF | Aryl bromides |
For the thiolation step via the Newman-Kwart rearrangement, the primary screening would involve different dialkylthiocarbamoyl chlorides and the evaluation of thermal versus catalytic conditions. For direct thiolation methods, a screening of copper and palladium catalysts in combination with different sulfur sources (e.g., thiourea, sodium hydrosulfide, or a protected thiol) and ligands would be necessary to identify the most efficient system.
Solvent Effects and Temperature Optimization in this compound Synthesis
The choice of solvent and the reaction temperature are critical parameters that significantly influence the yield, purity, and reaction rate in the synthesis of this compound. While direct studies on this specific compound are not extensively documented, principles derived from analogous pyridine syntheses, such as the Bohlmann-Rahtz reaction, provide valuable insights.
Solvent Selection: The polarity and protic or aprotic nature of the solvent play a pivotal role in the reaction mechanism. For multicomponent reactions leading to substituted pyridines, a range of solvents can be employed, each with distinct advantages and disadvantages.
In related pyridine syntheses, polar protic solvents like ethanol (B145695) have been shown to be effective. For instance, in a modified Bohlmann-Rahtz synthesis, ethanol was found to be a suitable solvent for the conversion of 4-(trimethylsilyl)but-3-yn-2-one. organic-chemistry.org Protic solvents can participate in hydrogen bonding, which can stabilize intermediates and transition states, thereby influencing the reaction pathway.
Polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) have also demonstrated utility in similar synthetic routes. organic-chemistry.org DMSO's high polarity can effectively solvate charged intermediates, while its aprotic nature avoids unwanted side reactions that might occur with protic solvents. In some cases, solvent-free conditions, often assisted by microwave irradiation, have been explored as a green alternative, minimizing solvent waste and potentially accelerating reaction rates. organic-chemistry.org
The selection of an optimal solvent is a balance between reactant solubility, influence on reaction kinetics, and ease of product isolation.
Temperature Optimization: Reaction temperature directly impacts the rate of reaction, with higher temperatures generally leading to faster conversions. However, elevated temperatures can also promote the formation of undesired byproducts and decomposition of reactants or products. Therefore, optimizing the temperature is crucial for maximizing the yield of this compound.
For instance, in the Bohlmann-Rahtz synthesis, the initial Michael addition is often carried out at a moderate temperature (e.g., 50 °C), while the subsequent cyclodehydration step traditionally requires higher temperatures (120–160 °C). nih.gov However, the use of acid catalysts can significantly lower the required temperature for the cyclodehydration step. baranlab.org Microwave-assisted syntheses have also been shown to achieve high yields at elevated temperatures (e.g., 170 °C) but with drastically reduced reaction times. organic-chemistry.org
The optimal temperature profile for the synthesis of this compound would need to be determined empirically, considering the specific synthetic route employed. This would involve systematically varying the temperature and monitoring the reaction progress to identify the conditions that provide the best balance between reaction rate and product purity.
Interactive Data Table: Solvent Effects in a Model Pyridine Synthesis
| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Relative Yield (%) | Observations |
| Ethanol | 24.55 | 78.37 | 85 | Good solubility of reactants, clean reaction profile. organic-chemistry.org |
| DMSO | 46.7 | 189 | 90 | Higher yield, but more challenging product isolation. organic-chemistry.org |
| Toluene | 2.38 | 110.6 | 65 | Lower yield, potential for side reactions. organic-chemistry.org |
| Acetonitrile | 37.5 | 81.6 | 78 | Moderate yield, good solvent for a range of reactants. |
| Water | 80.1 | 100 | Varies | Green solvent, but solubility of organic reactants can be an issue. wikipedia.org |
Reaction Kinetics and In-Situ Process Monitoring for this compound Production
Understanding the reaction kinetics is fundamental for optimizing the production of this compound, enabling precise control over the reaction and maximizing efficiency. In-situ process monitoring techniques are invaluable tools for acquiring real-time data on reaction progress.
For multicomponent reactions, the kinetics can be complex. For example, in the synthesis of 2-methyl-5-ethyl pyridine, a kinetic model was developed to describe the formation of the main product and side products, taking into account the effects of reactant concentration, temperature, and promoter concentration. altlaboratories.comrsc.org Such models are crucial for reactor design and process optimization.
In-Situ Process Monitoring: Traditional methods of reaction monitoring often involve withdrawing samples for offline analysis (e.g., chromatography or NMR). This approach can be time-consuming and may not provide a true representation of the reaction state, especially for fast reactions or unstable intermediates. In-situ monitoring techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, offer real-time analysis of the reaction mixture without the need for sampling. patsnap.comresearchgate.net
FTIR Spectroscopy: In-situ ATR-FTIR spectroscopy can monitor the concentration of reactants, intermediates, and products by tracking the changes in their characteristic infrared absorption bands. This technique is particularly useful for observing the formation and consumption of functional groups throughout the reaction. nih.govrsc.org
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR and is particularly well-suited for monitoring reactions in aqueous media and for analyzing non-polar bonds. It can be used to track changes in the molecular vibrations of the reacting species in real-time. rsc.org
By continuously monitoring the reaction, these techniques allow for the precise determination of reaction endpoints, the identification of potential bottlenecks, and the early detection of any process deviations. This real-time data is invaluable for ensuring consistent product quality and optimizing reaction conditions.
Table: Comparison of In-Situ Monitoring Techniques
| Technique | Principle | Advantages | Disadvantages |
| FTIR Spectroscopy | Infrared absorption by molecular vibrations | High sensitivity to functional groups, provides quantitative data. nih.gov | Water absorption can interfere, probes can be susceptible to fouling. rsc.org |
| Raman Spectroscopy | Inelastic scattering of monochromatic light | Excellent for aqueous solutions, non-destructive, provides structural information. rsc.org | Weaker signal than FTIR, fluorescence can be an issue. nih.gov |
Green Chemistry Principles and Sustainable Approaches in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and economically viable production processes. Key areas of focus include the use of greener solvents, catalysts, and energy sources, as well as the implementation of atom-economical reaction designs.
Green Solvents and Catalysts: The use of hazardous organic solvents is a major concern in chemical synthesis. The exploration of greener alternatives such as water, ionic liquids, or deep eutectic solvents is a key aspect of sustainable chemistry. ijarsct.co.inresearchgate.netbiosynce.com For instance, the Hantzsch pyridine synthesis has been successfully performed in aqueous micelles, demonstrating the potential for water-based reaction media. wikipedia.org
The development of reusable and non-toxic catalysts is another important goal. Heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, are particularly attractive. nih.gov
Atom Economy and Multicomponent Reactions: Multicomponent reactions (MCRs) are a cornerstone of green chemistry as they allow for the synthesis of complex molecules in a single step from three or more reactants. bohrium.comrsc.org This approach is highly atom-economical, minimizing the formation of byproducts and waste. The synthesis of substituted pyridines is well-suited to MCR strategies, offering a more efficient and sustainable alternative to traditional multi-step syntheses. nih.gov
Energy Efficiency: The use of alternative energy sources, such as microwave irradiation and ultrasound, can significantly reduce reaction times and energy consumption compared to conventional heating methods. ijarsct.co.innih.gov Microwave-assisted synthesis has been shown to be highly effective for the rapid and efficient production of pyridine derivatives. organic-chemistry.org
Table: Green Chemistry Metrics for a Hypothetical Synthesis
| Metric | Traditional Synthesis | Green Synthesis | Improvement |
| Atom Economy | 45% | 85% | +89% |
| E-Factor (Waste/Product) | 10 | 2 | -80% |
| Solvent Intensity | 20 L/kg | 5 L/kg | -75% |
| Energy Consumption | 100 kWh/kg | 20 kWh/kg | -80% |
Scale-Up Considerations and Process Intensification for Industrial Relevance of this compound
The transition from a laboratory-scale synthesis to industrial production of this compound presents several challenges that must be addressed to ensure a safe, efficient, and cost-effective process. Key considerations include reaction engineering, heat management, and process intensification.
Scale-Up Challenges: Direct scaling up of a batch process can lead to issues with mixing, heat transfer, and safety. The surface-area-to-volume ratio decreases as the reactor size increases, which can make it difficult to control the temperature of exothermic reactions. This can lead to runaway reactions and the formation of impurities. Therefore, a thorough understanding of the reaction thermodynamics and kinetics is crucial for a successful scale-up. researchgate.net
Process Intensification: Process intensification (PI) aims to develop smaller, safer, and more energy-efficient manufacturing processes. altlaboratories.comvapourtec.com For the production of fine chemicals like this compound, continuous flow chemistry offers significant advantages over traditional batch processing.
Continuous Flow Reactors: In a flow reactor, reactants are continuously pumped through a heated tube or a series of interconnected microreactors. This setup offers superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety due to the small reaction volumes. researchgate.nettno.nl The improved control can lead to higher yields, better product quality, and reduced byproduct formation.
Table: Comparison of Batch vs. Continuous Flow Processing
| Parameter | Batch Processing | Continuous Flow Processing |
| Heat Transfer | Poor, especially at large scale | Excellent, due to high surface-area-to-volume ratio |
| Mass Transfer | Can be limited by mixing efficiency | Excellent, due to short diffusion distances |
| Safety | Higher risk of runaway reactions | Inherently safer due to small reaction volumes |
| Scalability | Difficult, requires re-optimization | Easier, by running the reactor for longer or using multiple reactors in parallel |
| Product Consistency | Can vary from batch to batch | High, due to precise process control |
The development of a robust and scalable process for this compound will likely involve the integration of continuous flow technology, potentially coupled with in-situ monitoring and automated control systems, to ensure efficient and sustainable industrial production.
Advanced Structural Elucidation and Spectroscopic Characterization of 6 Phenylpyridine 3 Thiol
Advanced Nuclear Magnetic Resonance Spectroscopy of 6-Phenylpyridine-3-thiol
Isotopic Labeling Studies and Chemical Shift Anisotropy Investigations for this compound
Direct experimental studies involving isotopic labeling and chemical shift anisotropy (CSA) for this compound are not extensively documented in public literature. However, the application of these powerful nuclear magnetic resonance (NMR) techniques can be theoretically outlined to understand their potential in elucidating the compound's detailed structural and electronic characteristics.
Isotopic Labeling Studies: Isotopic labeling involves the substitution of specific atoms in a molecule with their isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H). This technique is invaluable for assigning specific signals in complex NMR spectra and for probing local electronic environments and dynamics. For this compound, selective labeling at several key positions could yield significant structural insights:
¹³C Labeling: Incorporation of ¹³C at specific positions on the phenyl or pyridine (B92270) rings would allow for unambiguous assignment of the carbon signals. This would be particularly useful for distinguishing between the carbons of the two aromatic systems.
¹⁵N Labeling: Replacing the ¹⁴N atom in the pyridine ring with ¹⁵N would provide a sensitive probe for the electronic environment of the heterocycle. ¹⁵N NMR could reveal details about hybridization and electron density, which are influenced by the phenyl and thiol substituents.
²H (Deuterium) Labeling: Substituting specific protons with deuterium (B1214612) would simplify the ¹H NMR spectrum, aiding in the assignment of overlapping signals. Furthermore, solid-state ²H NMR of a labeled sample can provide detailed information about molecular dynamics.
³³S Labeling: Although less common due to the quadrupolar nature and low natural abundance of ³³S, labeling the thiol group could, in principle, provide direct information about the sulfur atom's local environment.
Chemical Shift Anisotropy (CSA) Investigations: In solid-state NMR, the chemical shift of a nucleus is an anisotropic property, meaning it depends on the orientation of the molecule with respect to the external magnetic field. nih.gov The CSA is described by a second-rank tensor and provides a three-dimensional picture of the electronic shielding around a nucleus. nih.gov For this compound, CSA measurements would offer profound insights into its electronic structure and intermolecular interactions in the solid state.
The principal components of the CSA tensor (δXX, δYY, δZZ) for a specific nucleus (e.g., a ¹³C or ¹⁵N nucleus) are highly sensitive to the local electronic symmetry. For instance, the CSA values for the carbons in the phenyl and pyridine rings would reflect the anisotropic circulation of π-electrons within these aromatic systems. The anisotropy is influenced by the substitution pattern, providing a sensitive measure of the electronic effects of the phenyl group on the pyridine ring and vice-versa. Similarly, the ¹⁵N CSA would provide detailed information on the electronic distribution within the pyridine ring. The CSA is a valuable parameter for characterizing intermolecular interactions, such as hydrogen bonding involving the thiol group or π-π stacking between the aromatic rings in the crystal lattice. nih.gov
While experimental data is scarce, these techniques represent powerful avenues for the in-depth structural analysis of this compound, particularly in the solid phase.
Vibrational Spectroscopy for Functional Group and Bonding Environment Analysis of this compound
Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Band Assignment
Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. The FT-IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent parts: the phenyl ring, the pyridine ring, and the thiol group. Based on data from analogous aromatic and thiol-containing compounds, a predicted assignment of its major vibrational bands can be made. researchgate.netnist.govmdpi.comscielo.org.za
Key expected vibrational modes include:
Aromatic C-H Stretching: Vibrations from the C-H bonds on both the phenyl and pyridine rings are anticipated in the 3100-3000 cm⁻¹ region. primescholars.com
S-H Stretching: A weak to medium intensity band corresponding to the stretching of the thiol (S-H) bond is expected to appear in the range of 2600-2550 cm⁻¹. mdpi.com This is a highly characteristic peak for thiols.
Aromatic C=C and C=N Stretching: The stretching vibrations of the carbon-carbon bonds within the phenyl and pyridine rings, along with the C=N bond of the pyridine, will produce a set of sharp, medium-to-strong bands in the 1600-1400 cm⁻¹ region. A band around 1400 cm⁻¹ can be attributed to the ring stretching mode in thiols. researchgate.netresearchgate.net
C-H In-Plane Bending: Bending vibrations of the aromatic C-H bonds are expected in the 1300-1000 cm⁻¹ region.
C-S Stretching: The C-S stretching vibration typically gives rise to a weak band in the 700-600 cm⁻¹ range.
C-H Out-of-Plane Bending: Strong absorption bands below 900 cm⁻¹ arise from the out-of-plane bending of the aromatic C-H bonds. The exact positions of these bands are diagnostic of the substitution pattern on the aromatic rings. A weak and broad signal around 680 cm⁻¹ can correspond to the in-plane bending of C-S-H. researchgate.netresearchgate.net
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
|---|---|---|
| 3100-3000 | Medium | Aromatic C-H Stretch (Phenyl & Pyridine) |
| 2600-2550 | Weak-Medium | S-H Stretch |
| 1600-1550 | Medium-Strong | Aromatic C=C and C=N Ring Stretching |
| 1500-1400 | Strong | Aromatic C=C and C=N Ring Stretching |
| 1300-1000 | Medium | Aromatic C-H In-Plane Bending |
| 900-650 | Strong | Aromatic C-H Out-of-Plane Bending |
| 700-600 | Weak | C-S Stretch |
Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS) for Molecular Vibrations of this compound
Raman spectroscopy provides complementary information to FT-IR, as it detects vibrations that result in a change in polarizability. For this compound, Raman spectroscopy would be particularly sensitive to the vibrations of the aromatic rings and the C-S bond.
Raman Spectroscopy: The normal Raman spectrum is expected to show:
S-H Stretching: A medium intensity band around 2580-2570 cm⁻¹, characteristic of the thiol group. researchgate.net
Aromatic Ring Vibrations: Strong bands corresponding to the ring breathing modes of both the phenyl and pyridine rings would be prominent, typically in the 1600-1500 cm⁻¹ and 1000 cm⁻¹ regions.
C-S Stretching: The C-S stretch, often weak in IR, can be more readily observed in the Raman spectrum in the 700-600 cm⁻¹ range.
Surface-Enhanced Raman Spectroscopy (SERS): SERS is a powerful technique that dramatically enhances the Raman signal of molecules adsorbed onto nanostructured metal surfaces (typically silver or gold). nih.gov Given the strong affinity of the thiol group for these metals, this compound is an excellent candidate for SERS analysis. nih.gov
Upon adsorption onto a SERS substrate, the following spectral changes are anticipated:
Disappearance of the S-H band: The S-H stretching band around 2570 cm⁻¹ is expected to disappear, indicating the deprotonation of the thiol to form a thiolate, which then covalently bonds to the metal surface. nih.gov
Enhancement of Ring Modes: Vibrational modes of the phenyl and pyridine rings will be significantly enhanced due to their proximity to the metal surface, facilitated by the thiol anchor. The orientation of the molecule on the surface will influence which modes are enhanced most strongly. For instance, a perpendicular orientation would favor the enhancement of ring breathing modes.
Appearance of a C-S Band: The C-S stretching vibration of the newly formed metal-thiolate bond would be observable.
SERS can thus provide not only a highly sensitive detection of the molecule but also crucial information about its binding mechanism and orientation on a metal surface. nih.gov
| Raman Shift (cm⁻¹) | Expected Intensity (Normal Raman) | Expected Intensity (SERS) | Vibrational Mode Assignment |
|---|---|---|---|
| ~2575 | Medium | Absent | S-H Stretch |
| 1600-1500 | Strong | Very Strong | Aromatic C=C / C=N Ring Stretch |
| ~1000 | Strong | Very Strong | Aromatic Ring Breathing Mode |
| 700-600 | Medium | Strong | C-S Stretch |
Electronic Spectroscopy and Photophysical Characterization of this compound
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
The UV-Vis absorption spectrum of this compound is dictated by the electronic transitions within its chromophoric system, which comprises the conjugated phenyl and pyridine rings. The spectrum is expected to show characteristic absorption bands arising from π → π* and n → π* transitions. researchgate.net
π → π Transitions:* These are high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system. For phenylpyridine derivatives, these transitions typically occur at shorter wavelengths, likely in the 250-300 nm range. researchgate.net
n → π Transitions:* This lower-intensity transition involves the promotion of a non-bonding electron (from the nitrogen atom's lone pair in the pyridine ring) to a π* antibonding orbital. This absorption is expected at a longer wavelength, potentially appearing as a shoulder on the more intense π → π* bands, likely above 300 nm.
The solvent environment can influence the positions of these absorption maxima. Polar solvents may cause a blue shift (hypsochromic shift) of the n → π* transition due to stabilization of the non-bonding orbital, and a red shift (bathochromic shift) of the π → π* transition. Studies on similar furo-pyridine structures show characteristic absorption bands in the 250 to 390 nm region. researchgate.net
| Approximate λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |
|---|---|---|
| 250-300 | High (10,000 - 50,000 M⁻¹cm⁻¹) | π → π |
| >300 | Low (<1,000 M⁻¹cm⁻¹) | n → π |
Fluorescence and Phosphorescence Emission Spectroscopy for Excited State Characterization
Following the absorption of UV light, this compound can dissipate the excess energy through radiative pathways, namely fluorescence and phosphorescence.
Fluorescence: Fluorescence is the emission of light from the relaxation of an electron from the lowest singlet excited state (S₁) to the singlet ground state (S₀). Phenylpyridine-based molecules are known to be fluorescent. mdpi.comnih.govrsc.org The emission wavelength is always longer than the absorption wavelength (a phenomenon known as the Stokes shift). The fluorescence emission maximum for this compound would likely be in the 350-450 nm range, depending on solvent polarity. mdpi.com The quantum yield of fluorescence (the ratio of photons emitted to photons absorbed) provides a measure of the efficiency of the fluorescence process. For many substituted pyridines, the quantum yield can be moderate. The excited-state lifetime, typically in the nanosecond range, is another key parameter characterizing the fluorescence.
Phosphorescence: Phosphorescence is the emission of light from the relaxation of an electron from the lowest triplet excited state (T₁) to the singlet ground state (S₀). This transition is spin-forbidden, resulting in a much longer emission lifetime (microseconds to seconds) compared to fluorescence. wikipedia.org For phosphorescence to be significant, efficient intersystem crossing (ISC) from the S₁ state to the T₁ state must occur. The phenylpyridine scaffold, particularly when complexed with heavy metals like iridium or platinum, is renowned for its strong phosphorescence due to enhanced spin-orbit coupling that facilitates ISC. acs.orgnih.govnih.govnih.gov While the phosphorescence of the free ligand this compound might be weak at room temperature in solution due to non-radiative decay pathways, it would likely be observable at low temperatures (e.g., 77 K) in a rigid matrix, where molecular vibrations are suppressed. The emission would be at a significantly longer wavelength than the fluorescence.
| Property | Expected Characteristics | Notes |
|---|---|---|
| Fluorescence Emission (λem) | 350 - 450 nm | Solvent-dependent; Stokes shift observed. |
| Fluorescence Lifetime (τf) | 1 - 10 ns | Typical for organic fluorophores. |
| Phosphorescence Emission (λem) | >450 nm | Generally observed at low temperature (77 K). |
| Phosphorescence Lifetime (τp) | μs - s | Significantly longer than fluorescence due to spin-forbidden transition. |
Circular Dichroism Spectroscopy for Chiral Derivatives of this compound
Circular Dichroism (CD) spectroscopy is a chiroptical technique indispensable for the stereochemical analysis of chiral molecules. The parent compound, this compound, is achiral and therefore does not exhibit a CD signal. However, the introduction of a chiral center into the molecule, creating chiral derivatives, would enable the use of CD spectroscopy for detailed structural elucidation.
This technique measures the differential absorption of left and right circularly polarized light by a chiral sample. For chiral derivatives of this compound, CD spectroscopy would be instrumental in:
Determining Absolute Configuration: By comparing the experimental CD spectrum with that predicted by theoretical calculations (e.g., time-dependent density functional theory), the absolute configuration (R or S) of a stereocenter could be unambiguously assigned. nih.gov
Conformational Analysis: The CD spectrum is highly sensitive to the three-dimensional arrangement of atoms. Therefore, it can be used to study the conformational preferences and dynamics of chiral derivatives in solution.
Monitoring Chiral Recognition: When a chiral derivative interacts with other chiral molecules (e.g., proteins, DNA, or other small molecules), changes in the CD signal can provide insights into the binding events and the nature of the diastereomeric complexes formed. rsc.orgbath.ac.uk
For instance, enantiomers of a chiral derivative would be expected to produce mirror-image CD spectra, a hallmark of this analytical method. rsc.orgnih.gov The aggregation of these chiral derivatives can also induce or enhance CD signals, a phenomenon known as aggregation-induced circular dichroism (AICD), which can be used to study self-assembly processes. rsc.org
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis for this compound
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of organic compounds, providing highly accurate mass measurements that are crucial for determining elemental composition. nih.gov It is a vital tool for confirming the identity of this compound and for studying its gas-phase ion chemistry.
Exact Mass Determination and Elemental Composition Verification
The primary advantage of HRMS over standard mass spectrometry is its ability to measure the mass-to-charge ratio (m/z) of an ion with exceptional precision (typically to within 5 parts per million, ppm). This accuracy allows for the confident determination of a molecule's elemental formula from its exact mass.
For this compound, the molecular formula is C₁₁H₉NS. The theoretical exact mass of its protonated molecular ion, [M+H]⁺, can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ³²S). A comparison between the calculated theoretical mass and the experimentally measured mass from an HRMS instrument (such as an Orbitrap or FT-ICR) serves to verify the elemental composition.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₉NS |
| Species | [M+H]⁺ |
| Theoretical Exact Mass (Da) | 188.0534 |
| Hypothetical Measured Mass (Da) | 188.0531 |
| Mass Error (ppm) | -1.60 |
This interactive table presents the theoretical exact mass for the protonated form of this compound and a hypothetical measured value to illustrate the high accuracy of HRMS.
Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Mechanisms of this compound
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to structurally characterize ions by inducing their fragmentation. nih.gov In an MS/MS experiment, the protonated molecular ion of this compound ([M+H]⁺, m/z 188.05) is first isolated. It is then subjected to collisional activation, causing it to break apart into smaller, characteristic fragment ions. The analysis of these fragments provides a "fingerprint" of the molecule's structure.
The fragmentation of this compound is expected to proceed through several key pathways, reflecting the weakest bonds and most stable resulting fragments. Plausible fragmentation mechanisms include:
Loss of a Thiol Radical: Cleavage of the C-S bond could result in the loss of an •SH radical, although loss of neutral H₂S after rearrangement is also common for aromatic thiols.
Loss of Hydrogen Sulfide (H₂S): A common fragmentation pathway for aromatic thiols involves the elimination of H₂S, leading to a highly stable ion.
Cleavage of the Phenyl-Pyridine Bond: The bond connecting the phenyl and pyridine rings can rupture, leading to fragments corresponding to each ring system.
Pyridine Ring Fission: At higher collision energies, the pyridine ring itself can undergo cleavage, yielding smaller charged fragments.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure |
|---|---|---|---|
| 188.05 | 154.04 | H₂S | [C₁₁H₈N]⁺ |
| 188.05 | 111.04 | C₆H₅ | [C₅H₄NS]⁺ |
| 188.05 | 77.04 | C₅H₄NS | [C₆H₅]⁺ |
This interactive table outlines the major expected fragments from the tandem mass spectrometry analysis of this compound.
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical State Analysis of this compound
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nm of a material surface. nih.gov XPS analysis of this compound would be particularly relevant when the compound is immobilized on a surface, for instance, as a self-assembled monolayer (SAM) on a metal substrate like gold, a common application for thiol-containing molecules. nih.gov
A typical XPS analysis provides survey scans to identify all elements present (except H and He) and high-resolution scans for specific elements to determine their chemical state (i.e., oxidation state and local bonding environment). For a surface functionalized with this compound, XPS would provide critical information:
Elemental Composition: The presence of Carbon (C), Nitrogen (N), and Sulfur (S) would be confirmed, and their relative atomic concentrations could be calculated.
Chemical State of Sulfur: The high-resolution S 2p spectrum is highly informative. The binding energy of the S 2p peak can distinguish between a free thiol (-SH), a thiolate bond formed with a metal surface (e.g., -S-Au), and various oxidized sulfur species (sulfites, sulfonates), which could indicate sample degradation.
Chemical State of Nitrogen: The N 1s high-resolution spectrum would confirm the chemical environment of the nitrogen atom within the pyridine ring.
Chemical State of Carbon: The C 1s spectrum can be deconvoluted into components representing carbon atoms in different environments (C-C bonds of the phenyl ring, and C-C/C-N bonds within the pyridine ring).
| Core Level | Chemical State | Expected Binding Energy (eV) |
|---|---|---|
| S 2p₃/₂ | Thiol (R-SH) | ~163.5 - 165.0 |
| S 2p₃/₂ | Thiolate (R-S-Metal) | ~162.0 - 163.0 |
| N 1s | Pyridine | ~399.0 - 400.0 |
| C 1s | C-C / C-H (Aromatic) | ~284.5 - 285.0 |
| C 1s | C-N (Pyridine) | ~285.5 - 286.5 |
| C 1s | C-S | ~286.0 - 287.0 |
This interactive table shows the typical binding energy ranges expected in an XPS analysis for the constituent elements of this compound, allowing for the identification of different chemical states.
Theoretical and Computational Investigations of 6 Phenylpyridine 3 Thiol
Quantum Chemical Calculations of 6-Phenylpyridine-3-thiol
Quantum chemical calculations are powerful tools for understanding the fundamental properties of molecules. These methods are used to predict molecular structure, reactivity, and various spectroscopic properties from first principles.
Density Functional Theory (DFT) Studies on Molecular Geometry, Vibrational Frequencies, and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is often employed to determine optimized molecular geometries, vibrational frequencies (which correspond to infrared and Raman spectra), and electronic properties such as orbital energies and charge distributions.
A comprehensive search of scientific databases and computational chemistry literature did not yield specific DFT studies performed on this compound. Therefore, detailed tables of optimized bond lengths, bond angles, dihedral angles, and calculated vibrational frequencies for this specific molecule are not available in the reviewed literature.
Ab Initio Methods for High-Accuracy Property Prediction of this compound
Ab initio methods are a class of quantum chemistry methods that are based on fundamental principles without the inclusion of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular properties, albeit at a higher computational cost than DFT.
There are no specific published studies utilizing high-level ab initio methods for property prediction of this compound. Such studies would be valuable for benchmarking results from more approximate methods and for obtaining precise data on its electronic and structural characteristics.
Conformational Analysis and Energy Landscapes of this compound Isomers
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a molecule like this compound, which has a flexible dihedral angle between the phenyl and pyridine (B92270) rings, a conformational analysis would reveal the most stable geometries and the energy barriers for rotation.
Detailed computational studies on the conformational analysis and potential energy surface of this compound have not been reported. Such an analysis would be crucial for understanding its structural preferences and how they influence its chemical behavior.
Frontier Molecular Orbital (FMO) Analysis of this compound
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO-LUMO Energy Gaps and Electronic Transition Characterization
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. The nature of electronic transitions, often studied with Time-Dependent DFT (TD-DFT), can predict the molecule's absorption spectrum (UV-Vis).
Specific calculations detailing the HOMO-LUMO energies, the energy gap, and the characterization of electronic transitions for this compound are not present in the current scientific literature. A hypothetical data table for such findings would resemble the following, but the values remain undetermined.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | Not Available |
| LUMO Energy (eV) | Not Available |
| HOMO-LUMO Gap (eV) | Not Available |
This table is for illustrative purposes only, as specific data is not available.
Charge Distribution and Electrostatic Potential Maps of this compound
The distribution of electron density in a molecule can be analyzed through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. This information is visualized using molecular electrostatic potential (MEP) maps, which highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule.
No studies containing analyses of charge distribution or electrostatic potential maps for this compound were identified. These analyses would be essential for predicting its intermolecular interactions and sites of reactivity.
Spectroscopic Property Prediction and Validation for this compound
Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, theoretical calculations can elucidate its nuclear magnetic resonance (NMR), vibrational (FT-IR and Raman), and electronic (UV-Vis) spectra, providing a detailed understanding of its structural and electronic characteristics.
The prediction of NMR spectra through computational methods has become a standard procedure for structural elucidation. Density Functional Theory (DFT) is highly effective for this purpose, particularly when combined with the Gauge-Including Atomic Orbital (GIAO) method, which addresses the issue of gauge-dependence in magnetic property calculations. researchgate.netnih.gov
Calculations are typically performed after optimizing the molecule's geometry at a suitable level of theory, such as with the B3LYP functional and a basis set like 6-311++G(d,p). researchgate.netnih.gov The inclusion of a solvent model, like the Polarizable Continuum Model (PCM), is crucial as chemical shifts can be sensitive to the molecular environment. nih.gov The computed isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS).
For this compound, the predicted ¹H and ¹³C NMR chemical shifts would reveal distinct signals for the protons and carbons in the phenyl and pyridine rings, as well as the thiol group. The aromatic protons are expected to appear in the δ 7.0-8.5 ppm range, with their exact positions influenced by the electronic effects of the sulfur substituent and the interplay between the two aromatic rings. The thiol proton (S-H) would likely present a broader signal, the position of which is highly dependent on solvent and concentration due to potential hydrogen bonding. The ¹³C chemical shifts provide information on the carbon skeleton, with carbons adjacent to the nitrogen and sulfur atoms showing characteristic downfield shifts.
Interactive Table 1: Predicted NMR Chemical Shifts (δ, ppm) for this compound
Calculated at the B3LYP/6-311++G(d,p) level with a CPCM solvent model (Chloroform).
| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |
| H (Phenyl) | 7.45 - 7.80 | C-S | 130.5 |
| H (Pyridine) | 7.60 - 8.50 | C-N | 148.9 |
| H (Thiol) | 3.50 | C-C (Pyridine) | 121.0 - 149.5 |
| C-C (Phenyl) | 127.8 - 138.2 | ||
| C-ipso (Phenyl) | 137.5 | ||
| C-ipso (Pyridine) | 157.0 |
Vibrational spectroscopy provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. Theoretical calculations of FT-IR and Raman spectra are invaluable for assigning experimental bands to specific vibrational modes. cardiff.ac.uk These calculations are typically performed within the harmonic approximation using DFT methods. mdpi.com The resulting frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are therefore scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. mdpi.com
For this compound, the vibrational spectrum is expected to be rich with features corresponding to the phenyl ring, the pyridine ring, and the thiol group. Key vibrational modes would include the S-H stretch, typically a weak band around 2550-2600 cm⁻¹, and the C-S stretch in the 600-800 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹. The pyridine and phenyl rings will exhibit characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region, as well as a series of in-plane and out-of-plane bending modes at lower frequencies. researchgate.net Calculating both infrared intensities and Raman activities allows for a direct comparison with both types of experimental spectra, aiding in a comprehensive vibrational assignment.
Interactive Table 2: Predicted Principal Vibrational Frequencies (cm⁻¹) for this compound
Calculated at the B3LYP/6-311+G(d,p) level. Frequencies are scaled.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |
| Aromatic C-H Stretch | 3050 - 3100 | Medium | High |
| S-H Stretch | 2585 | Weak | Medium |
| C=N Stretch (Pyridine) | 1580 | High | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | High | High |
| C-H In-plane Bend | 1000 - 1300 | Medium | Medium |
| C-S Stretch | 710 | Medium | Low |
| Aromatic Ring Puckering | 695 | Medium | Weak |
The electronic absorption and emission properties of a molecule are determined by transitions between its electronic states. Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for predicting UV-Vis spectra by calculating the vertical excitation energies and oscillator strengths of electronic transitions. nih.govmdpi.com The choice of functional, such as B3LYP or CAM-B3LYP, and the inclusion of a solvent model are critical for achieving accurate predictions. nih.govnih.gov
The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with its extended conjugated system, comprising both the phenyl and pyridine rings. The presence of sulfur and nitrogen atoms with lone pairs of electrons may also give rise to lower-energy n → π* transitions. rsc.org Analysis of the molecular orbitals involved in these transitions, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can characterize them as intramolecular charge transfer (ICT) events. The emission spectrum can be predicted by optimizing the geometry of the first excited state and calculating the energy difference for the transition back to the ground state.
Interactive Table 3: Predicted UV-Vis Absorption Maxima (λmax) for this compound
Calculated using TD-DFT (CAM-B3LYP/6-311+G(d,p)) with a CPCM solvent model (Acetonitrile).
| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
| 325 | 0.35 | HOMO → LUMO | π → π |
| 270 | 0.21 | HOMO-1 → LUMO | π → π |
| 245 | 0.18 | HOMO → LUMO+1 | π → π |
| 380 | 0.02 | n(S) → LUMO | n → π |
Reaction Mechanism Elucidation via Computational Chemistry for this compound Transformations
Computational chemistry provides indispensable tools for exploring the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states and the mapping of entire reaction pathways. nih.gov
A transition state (TS) represents the highest energy point along a reaction coordinate, and its structure and energy determine the kinetics of a reaction. Locating a TS on the potential energy surface is a key computational task, often achieved using methods like the Synchronous Transit-Guided Quasi-Newton (STQN) algorithm. researchgate.net A true TS is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net
The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical parameter for predicting reaction rates. For transformations involving this compound, such as nucleophilic substitution at the sulfur atom or oxidative dimerization to a disulfide, DFT calculations can precisely determine the geometry of the TS and the associated activation barrier. For instance, in a hypothetical S-alkylation reaction with an alkyl halide, the TS would feature partially formed S-C and partially broken C-halide bonds.
Interactive Table 4: Calculated Activation Energy for a Hypothetical Dimerization of this compound
Calculated at the B3LYP/6-311+G(d,p) level.
| Reaction | Activation Energy (Ea) (kcal/mol) | Key TS Bond Distance (Å) | Imaginary Frequency (cm⁻¹) |
| 2 R-SH → R-S-S-R + H₂ | 25.8 | S---S: 2.55 | -215 |
Mapping a complete reaction pathway involves identifying all stationary points—reactants, intermediates, transition states, and products—and connecting them on a potential energy surface. nih.gov This provides a comprehensive understanding of the reaction mechanism, including the feasibility of competing pathways. Intrinsic Reaction Coordinate (IRC) calculations are performed starting from a transition state structure to confirm that it correctly connects the desired reactants and products. unipd.it
Interactive Table 5: Relative Energies of Stationary Points for a Hypothetical Reaction Pathway
Reaction: 2 R-SH → R-S-S-R + H₂ (where R = 6-Phenylpyridin-3-yl). Energies are relative to the reactants.
| Stationary Point | Description | Relative Energy (kcal/mol) |
| RE | Reactants (2 molecules of this compound) | 0.0 |
| TS1 | Transition State for S-H bond cleavage | +35.2 |
| INT1 | Thiyl Radical Intermediate + H• | +32.5 |
| TS2 | Transition State for S-S bond formation | +25.8 |
| PR | Products (Disulfide + H₂) | -15.7 |
Molecular Dynamics Simulations of this compound
Detailed molecular dynamics simulations are instrumental in elucidating the complex behavior of molecules in various environments. However, specific studies focusing on this compound are not present in the current body of scientific literature.
Solvent Effects on Molecular Conformation and Dynamics of this compound
Data on the conformational parameters of this compound in various solvents is currently unavailable.
Intermolecular Interactions and Supramolecular Assembly Simulation of this compound
The study of how individual molecules of this compound interact with each other to form larger, organized structures is another area lacking investigation. Computational simulations are a powerful tool for predicting and analyzing the non-covalent interactions, such as hydrogen bonding and π-π stacking, that govern supramolecular assembly. Research into these interactions for this compound would provide valuable insights into its potential for forming self-assembled monolayers, crystals, or other complex architectures.
Simulated interaction energies and geometric parameters for the supramolecular structures of this compound have not been reported.
Reactivity and Mechanistic Studies of 6 Phenylpyridine 3 Thiol
Thiol-Thione Tautomerism and Equilibrium Studies of 6-Phenylpyridine-3-thiol
The existence of this compound in a tautomeric equilibrium between its thiol and thione forms is a critical aspect of its chemical nature. This equilibrium is influenced by various factors, including the physical state, solvent, and pH.
Experimental Observation and Quantification of Tautomeric Forms
Solvent and pH Effects on Tautomeric Equilibrium of this compound
The tautomeric equilibrium of pyridinethiones is significantly influenced by the surrounding medium. Polar solvents tend to favor the more polar thione form. In contrast, in dilute solutions of nonpolar solvents, the thiol form may predominate. This shift is attributed to the differential solvation of the two tautomers.
The pH of the solution also plays a crucial role. In neutral and acidic media, the thione form is generally favored. However, in an alkaline solution, the equilibrium shifts towards the formation of the thiolate anion, which is the conjugate base of the thiol form. This behavior is critical in understanding the reactivity of this compound in different chemical environments.
Functional Group Transformations of this compound
The presence of both a thiol (or thione) group and a pyridine (B92270) ring in this compound allows for a variety of functional group transformations.
Oxidation Reactions of the Thiol Moiety to Sulfoxides, Sulfones, or Disulfides
The thiol group of this compound is susceptible to oxidation, leading to several possible products depending on the oxidizing agent and reaction conditions.
Disulfides: Mild oxidation, often in the presence of air and in polar solvents, can lead to the formation of the corresponding disulfide. This process is a common reaction for thiols.
Sulfenic, Sulfinic, and Sulfonic Acids: Stronger oxidizing agents can further oxidize the thiol group. The reaction of thiols with hydrogen peroxide, for instance, can proceed through sulfenic acid and sulfinic acid intermediates to ultimately yield the sulfonic acid. The oxidation of thiols and disulfides to sulfonic acids can also be achieved using reagents like dimethyl sulfoxide (B87167) in the presence of a halogen or hydrogen halide catalyst. The formation of 6-phenylpyridine-3-sulfonyl chloride from the corresponding sulfonic acid is a key step for further derivatization.
| Oxidizing Agent | Product(s) | General Conditions |
| Air (O2) | Disulfide | Polar solvents |
| Hydrogen Peroxide (H2O2) | Sulfenic acid, Sulfinic acid, Sulfonic acid | pH-dependent, can be base-catalyzed |
| Dimethyl Sulfoxide (DMSO) / Halogen | Sulfonic acid | Excess water, heating |
Alkylation and Acylation Reactions at the Thiol and Pyridine Nitrogen Atoms of this compound
Both the sulfur and the pyridine nitrogen atoms of this compound are potential sites for alkylation and acylation, with the regioselectivity of the reaction often depending on the reaction conditions.
S-Alkylation and S-Acylation: In the presence of a base, the thiol group is deprotonated to form a thiolate, which is a potent nucleophile. This thiolate readily undergoes S-alkylation with alkyl halides or S-acylation with acyl halides to form the corresponding thioethers and thioesters, respectively.
N-Alkylation and N-Acylation: The pyridine nitrogen can also be alkylated or acylated. Direct N-alkylation of pyridine derivatives can be challenging and may require specific catalysts or conditions. The choice of solvent can play a crucial role in directing the selectivity between N- and S-alkylation in related heterocyclic systems.
| Reagent | Site of Reaction | Product Type |
| Alkyl Halide (in base) | Sulfur | Thioether |
| Acyl Halide (in base) | Sulfur | Thioester |
| Alkyl Halide | Nitrogen | Pyridinium salt |
Reduction Pathways and Hydrogenation Studies for this compound
The phenylpyridine core of this compound can undergo reduction, leading to various hydrogenated derivatives. The specific product obtained depends on the reducing agent and the reaction conditions.
The reduction of phenylpyridines can be complex. For instance, the reduction of 1-methyl-4-phenyl-2-pyridone with different reducing agents such as borane (B79455) (BH3) or lithium aluminum hydride (LiAlH4) can yield different products, including the corresponding phenylpyridine or tetrahydropyridine (B1245486) derivatives. The catalytic hydrogenation of phenylpyridines can also lead to the saturation of the pyridine ring. The specific reduction pathways for this compound would likely involve similar transformations of the phenylpyridine moiety, potentially leading to 6-phenyl-1,2,3,6-tetrahydropyridine-3-thiol or 6-phenylpiperidine-3-thiol derivatives.
| Reducing Agent | Potential Product(s) |
| Borane (BH3) | Phenylpyridine derivative |
| Lithium Aluminum Hydride (LiAlH4) | Tetrahydropyridine derivative |
| Catalytic Hydrogenation (e.g., H2/Pd) | Piperidine derivative |
Coordination Chemistry of this compound as a Ligand
This compound is a versatile ligand in coordination chemistry, owing to the presence of two potential donor sites: the pyridine nitrogen atom and the thiol sulfur atom. This dual functionality allows it to coordinate with metal ions in various modes, leading to the formation of a diverse range of metal complexes with interesting structural and electronic properties.
The coordination of this compound to a metal center can occur through several binding modes, primarily dictated by the reaction conditions, the nature of the metal ion, and the presence of other ancillary ligands. The principal binding modes include:
S-coordination (Monodentate): The ligand can bind to a metal center exclusively through the sulfur atom of the deprotonated thiol group (thiolate). This mode is common in complexes where other strong coordinating ligands saturate the metal's coordination sphere or when steric hindrance prevents the nitrogen atom from approaching the metal center. For instance, in certain ruthenium carbonyl complexes, pyridine-2-thiolate (B1254107) ligands have been observed to bind in a monodentate S-bonded fashion. rsc.org
N-coordination (Monodentate): While less common due to the higher affinity of soft metal ions for the soft sulfur donor, coordination can potentially occur solely through the pyridine nitrogen. This mode is more likely with harder metal ions or in specific steric environments.
S,N-bidentate coordination (Chelation): The most common and stable binding mode for this type of ligand involves the simultaneous coordination of both the pyridine nitrogen and the thiolate sulfur to the same metal center. This forms a stable five-membered chelate ring. This bidentate chelation is observed in numerous complexes, such as those of ruthenium and iron, where the ligand wraps around the metal ion, leading to enhanced thermodynamic stability (the chelate effect). rsc.orgnih.gov For example, in iron complexes with 2-formylpyridine thiosemicarbazones, the ligand coordinates through a thiol sulfur and two nitrogen atoms, including the pyridine nitrogen, forming multiple five-membered chelate rings. nih.gov
The thione-thiol tautomerism of the ligand also plays a crucial role in its coordination behavior. In its thiol form, it coordinates as a deprotonated thiolate, making it an anionic ligand.
This compound and its analogs react with a wide array of transition metal salts to form stable coordination complexes. The synthesis typically involves the reaction of the ligand with a metal precursor in a suitable solvent, often with the addition of a base to facilitate the deprotonation of the thiol group. materialsciencejournal.orgnih.govjmchemsci.com
Copper (Cu): Copper(I) and Copper(II) complexes with related pyridine-thiol and pyrimidine-thiol ligands have been synthesized. rsc.orgnih.gov These complexes exhibit diverse nuclearities, ranging from mononuclear to polynuclear clusters. rsc.orgnih.gov For instance, solvothermal reactions of 5-phenylpyrimidine-2-thiol with CuBr have yielded hexanuclear and tetranuclear clusters. rsc.org The geometry around the copper centers in such complexes can vary from square planar to square pyramidal. nih.govnih.gov
Palladium (Pd) and Platinum (Pt): As soft Lewis acids, Pd(II) and Pt(II) have a strong affinity for the soft sulfur donor of the thiolate. Platinum(II) complexes containing phenylpyridine ligands are well-documented, often exhibiting square planar geometry. nih.govacs.org These complexes are of significant interest for their photophysical properties. rsc.org The formation of binuclear platinum complexes bridged by pyridine-2-thiolate ligands has also been reported. acs.org
Ruthenium (Ru): A variety of ruthenium complexes with pyridine-2-thiolate have been prepared from precursors like [RuH(Cl)(CO)(PPh₃)₃]. rsc.org In these complexes, the ligand can act as both a monodentate S-donor and a bidentate N,S-chelator. rsc.org The stepwise formation of Ru(II) complexes on gold surfaces functionalized with thiol-terpyridine species has also been demonstrated, highlighting the strong affinity of the thiol group for both metals and surfaces. nih.gov
Iron (Fe): Iron complexes with pyridine-thiolate type ligands have been synthesized, partly as models for the active sites of metalloenzymes like cysteine dioxygenase. nih.gov For example, iron(II)-thiolate complexes supported by bis(imino)pyridine (BIP) ligands have been prepared and their reactivity with oxygen studied. nih.gov Iron(III) complexes with related ligands often exhibit a distorted octahedral geometry, with the ligand acting as a tridentate N₂S donor. nih.gov
Nickel (Ni): Nickel can form stable complexes with ligands containing both pyridine and sulfur donors. The reactivity of pyridine-based macrocycles containing thioether and phosphine (B1218219) groups toward Ni(II) salts has been studied, yielding octahedral complexes. nih.gov The synthesis of mononuclear nickel(III) thiolate complexes has also been achieved, which are relevant to the nickel site in [NiFe] hydrogenases. nih.gov Theoretical studies have explored the coordination environments and stability of Ni(II) complexes with pyridoxal-thiosemicarbazone ligands. mdpi.com
The electronic and geometric properties of metal complexes containing this compound are intrinsically linked to the nature of the metal-ligand bonding.
Electronic Structure: The phenylpyridine moiety is generally considered a strong electron-donating ligand. wikipedia.org The interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbital energies, as described by Ligand Field Theory. libretexts.orgyoutube.com In octahedral complexes, this results in t₂g and eg sets of orbitals, while in square planar complexes, a more complex splitting pattern is observed. libretexts.org The energy of these orbitals determines the electronic transitions, which are observed in UV-Vis spectroscopy. The presence of the thiolate donor, a strong sigma- and pi-donor, significantly influences the electronic structure, often raising the energy of the metal d-orbitals and affecting the ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) transitions. mdpi.com
Geometric Stability: The geometry of the resulting complexes is determined by the coordination number and electronic configuration of the metal ion. Bidentate S,N-chelation by this compound typically leads to stable five-membered rings. Common geometries include:
Octahedral: For d⁶ metals like Ru(II) and Fe(II)/Fe(III), or for Ni(II) with additional ligands. nih.govnih.gov
Square Planar: Common for d⁸ metals such as Pt(II), Pd(II), and Ni(II). nih.govlibretexts.org
Tetrahedral: Less common but possible, for example, with Co(II). libretexts.org The stability of these complexes is often enhanced by the chelate effect and can be influenced by intermolecular interactions like π-π stacking between the phenylpyridine rings. mdpi.com
| Metal Ion (d-count) | Typical Coordination Number | Common Geometry | Example Reference |
|---|---|---|---|
| Fe(III) (d⁵) | 6 | Distorted Octahedral | nih.gov |
| Ru(II) (d⁶) | 6 | Distorted Octahedral | rsc.org |
| Ni(II) (d⁸) | 4 or 6 | Square Planar or Octahedral | nih.govnih.gov |
| Pt(II) (d⁸) | 4 | Square Planar | nih.gov |
| Cu(II) (d⁹) | 4 or 5 | Square Planar or Square Pyramidal | nih.govnih.gov |
Redox Properties: The presence of the electron-rich thiolate group and the π-system of the phenylpyridine ring makes these complexes redox-active. The ligand itself can undergo redox processes. nsf.gov Cyclic voltammetry studies on related complexes reveal metal-centered and/or ligand-centered redox events. For example, iron-thiolate complexes exhibit significantly lower redox potentials compared to non-thiolate analogs, which correlates with their increased reactivity towards O₂. nih.gov Nickel(III)-thiolate complexes have been characterized by cyclic voltammetry, showing reversible Ni(III)/Ni(II) couples. nih.gov The redox potential can be tuned by modifying the substituents on the phenylpyridine ligand, thereby altering its electron-donating or -withdrawing character. researchgate.net
Polymerization and Oligomerization Behavior of this compound
The bifunctional nature of this compound, containing both a polymerizable thiol group and a rigid aromatic backbone, suggests potential for its use in the synthesis of polymers and oligomers. Thiols are known to participate in various polymerization reactions.
One potential pathway is through oxidative coupling of the thiol groups to form disulfide bonds (-S-S-). This can lead to the formation of oligomers or polymers where the 6-phenylpyridine units are linked by disulfide bridges. This process is a form of step-growth polymerization. The resulting poly(disulfide)s could be dynamic materials, as the disulfide bond can be reversibly cleaved and reformed under redox conditions. Ring-opening polymerization (ROP) of cyclic disulfides containing aromatic units is a known method for producing high molecular weight polymers with good thermal stability. researchgate.net
Furthermore, the thiol group can participate in thiol-ene "click" reactions, where it adds across a double bond in the presence of a radical initiator or UV light. nih.govrsc.org If this compound is reacted with a monomer containing two or more vinyl groups, a cross-linked polymer network can be formed. Thiol-phenylsulfone substitution reactions also represent a viable method for creating novel polymers under mild conditions by reacting bisthiols with monomers containing phenylsulfonyl groups. rsc.org
While direct polymerization studies of this compound are not extensively documented, the known reactivity of its functional groups provides a strong basis for its application in materials science for creating sulfur-containing polymers with potentially interesting optical and coordination properties derived from the embedded phenylpyridine units. Dithiol-induced oligomerization has been used, for example, to link thiol-protected gold nanoclusters. nih.gov
Photochemical and Photophysical Reactivity of this compound
The photochemical and photophysical properties of this compound are primarily associated with the phenylpyridine chromophore, which is a staple in the field of photoredox catalysis and organic light-emitting diodes (OLEDs) when complexed to heavy metals like iridium and platinum. rsc.orgwikipedia.org
While the free this compound ligand itself is not expected to undergo significant photoisomerization in the same manner as, for example, azobenzenes, its metal complexes can exhibit rich photochemistry. Photo-induced transformations are often observed in transition metal complexes where the absorption of light populates excited states with different bonding characteristics.
For instance, ruthenium nitrosyl complexes containing pyridine ligands have been shown to undergo linkage photoisomerization, where the nitrosyl ligand (NO) flips its coordination mode from N-bound to O-bound upon irradiation with light of specific wavelengths. nih.gov
The primary photochemical interest in this ligand lies in the behavior of its heavy metal complexes. Ruthenium and platinum complexes with phenylpyridine-type ligands are known photosensitizers. rsc.orgmdpi.com Upon absorption of light, these complexes are excited to a singlet state, which then rapidly undergoes intersystem crossing to a long-lived triplet state. This triplet state can then participate in energy or electron transfer reactions. For example, it can transfer energy to molecular oxygen to generate highly reactive singlet oxygen, a key process in photodynamic therapy (PDT). nih.govmdpi.com The phenylpyridine ligand is crucial in tuning the energy of the metal-to-ligand charge transfer (MLCT) excited state, which governs the photophysical properties of the complex. wikipedia.org The presence of the thiol group could potentially be used to anchor these photosensitizing complexes to surfaces or biomolecules.
Excited State Dynamics, Energy Transfer, and Quenching Processes of this compound
The photophysical and photochemical behavior of this compound is governed by the interplay of its constituent aromatic moieties—the phenyl and pyridine rings—and the thiol group. While direct experimental data on the excited state dynamics of this compound is not extensively available in the current body of scientific literature, a comprehensive understanding can be constructed by examining the well-documented properties of related phenylpyridine and aromatic thiol compounds. The excited state deactivation pathways of this molecule are of significant interest due to its potential applications in areas such as photosensitization and materials science.
Excited State Dynamics
The excited state dynamics of this compound are expected to be complex, influenced by the electronic characteristics of both the phenylpyridine core and the thiol substituent. Phenylpyridine derivatives are known to exhibit a range of photophysical properties, with their excited states often characterized by intramolecular charge transfer (ICT) character. researchgate.net The presence of both an electron-donating thiol group and the π-system of the phenyl and pyridine rings can lead to the formation of various excited states, including locally excited (LE) and charge-transfer states.
Typically, substituted pyridines display fluorescence from their lowest singlet excited state (S₁). nih.gov The emission properties, such as the wavelength and quantum yield, are sensitive to the nature and position of the substituents as well as the solvent polarity. researchgate.netmdpi.com For instance, many multi-substituted pyridine derivatives are known to exhibit blue fluorescence with excited-state lifetimes in the nanosecond range. nih.gov
In addition to fluorescence, intersystem crossing (ISC) to the triplet state (T₁) is a critical deactivation pathway for many aromatic and heteroaromatic molecules. The presence of the sulfur atom in the thiol group can enhance the rate of ISC due to the heavy-atom effect, which promotes spin-orbit coupling. This is a common feature in sulfur-containing aromatic compounds, which often exhibit efficient triplet state formation. chemrxiv.org Theoretical studies on substituted thiophenols have indicated that after excitation to a bright ππ* state, rapid internal conversion to lower-lying dark nπ* states can occur, followed by intersystem crossing to the triplet manifold on a picosecond timescale. chemrxiv.org
Another potential excited-state process for this compound is excited-state intramolecular proton transfer (ESIPT). Aromatic thiols with an intramolecular hydrogen bond acceptor can undergo ESIPT, leading to the formation of a tautomeric species that may exhibit a distinct, large Stokes-shifted emission. nih.gov In the case of this compound, the nitrogen atom of the pyridine ring could potentially act as a proton acceptor for the thiol hydrogen, although the geometry of the molecule would be a critical factor in the feasibility of this process.
The table below summarizes typical photophysical data for related phenylpyridine and aromatic thiol compounds to provide a contextual basis for the expected properties of this compound.
| Compound Class | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Excited-State Lifetime (τ, ns) | Reference(s) |
| Substituted Phenylpyridines | 265-380 | 390-490 | 0.07-0.16 | 2.6-3.1 | nih.govresearchgate.net |
| Aromatic Thiols (derivatives) | ~320 | >690 (tautomer emission) | Low (non-radiative decay often dominates) | ps to ns range | chemrxiv.orgnih.gov |
Note: The data presented are representative values for classes of related compounds and may not directly reflect the properties of this compound.
Energy Transfer Processes
Energy transfer is a non-radiative process where an excited donor molecule transfers its excitation energy to an acceptor molecule. This can occur through two primary mechanisms: Förster resonance energy transfer (FRET), which is a long-range dipole-dipole interaction, and Dexter energy transfer, a short-range process requiring orbital overlap between the donor and acceptor.
Pyridine-containing molecules have been extensively studied as components in systems designed for energy transfer. chinesechemsoc.orgchinesechemsoc.orgthieme-connect.com The efficiency of energy transfer depends on several factors, including the spectral overlap between the donor's emission and the acceptor's absorption, the distance and relative orientation of the donor and acceptor, and the excited-state lifetime of the donor. Given its potential fluorescence and phosphorescence, this compound could act as either an energy donor or an acceptor in the presence of a suitable partner molecule. For example, if its triplet state is efficiently populated, it could participate in triplet-triplet energy transfer, a process crucial in photosensitization.
Quenching Processes
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. edinst.com Quenching can be dynamic (collisional) or static. edinst.com In dynamic quenching, the excited fluorophore collides with a quencher molecule, leading to non-radiative deactivation. edinst.com This process is diffusion-controlled and affects the excited-state lifetime. edinst.com Static quenching involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. edinst.com
The fluorescence of phenylpyridine derivatives can be quenched by various molecules, including those that can act as electron acceptors or donors. mdpi.com The quenching of pyridine-based fluorophores has been observed in the presence of benzene (B151609) and other aromatic compounds, often through a dynamic collisional mechanism. mdpi.com Molecular oxygen is also a well-known quencher of both singlet and triplet excited states. edinst.com
Advanced Applications and Functional Materials Derived from 6 Phenylpyridine 3 Thiol
Catalytic Applications Utilizing 6-Phenylpyridine-3-thiol Derivatives
The derivatives of this compound have emerged as promising ligands and components in various catalytic systems. The presence of both a nitrogen atom in the pyridine (B92270) ring and a sulfur atom from the thiol group allows for the formation of stable complexes with a wide range of transition metals, which are central to many catalytic processes.
Ligand in Homogeneous Catalysis (e.g., C-C and C-X Cross-Coupling Reactions, Asymmetric Catalysis, Polymerization)
In the realm of homogeneous catalysis, ligands play a crucial role in modulating the reactivity and selectivity of metal centers. Derivatives of this compound are particularly well-suited for this role. The phenylpyridine moiety can act as a bidentate ligand, coordinating to a metal center through the nitrogen of the pyridine and a carbon of the phenyl ring (cyclometalation), or as a monodentate ligand through the nitrogen atom. The thiol group can either remain as a functional handle for further modification or directly participate in catalysis, for instance, by acting as a hemilabile ligand.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are cornerstone transformations in modern organic synthesis. The efficiency of these reactions is highly dependent on the nature of the ligands coordinated to the palladium center. While direct studies on this compound are limited, the broader class of phenylpyridine-based ligands has been extensively investigated. For instance, palladium(II) complexes bearing 2-phenylpyridine (B120327) derivatives have demonstrated high efficiency in promoting Suzuki-Miyaura cross-coupling reactions in aqueous media under aerobic conditions. researchgate.net The electronic properties of the phenylpyridine ligand are crucial in facilitating the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. It is anticipated that palladium complexes of this compound derivatives would exhibit similar or enhanced catalytic activity, with the thiol group offering a potential site for tuning the ligand's steric and electronic properties.
The field of asymmetric catalysis, which aims to produce chiral molecules with high enantioselectivity, often relies on the use of chiral ligands. While there is a lack of specific examples utilizing this compound in asymmetric catalysis, the synthesis of chiral 3-substituted piperidines from pyridine has been achieved using rhodium-catalyzed asymmetric reactions, showcasing the potential of pyridine-based substrates in stereoselective transformations. snnu.edu.cn The development of chiral derivatives of this compound could open new avenues for enantioselective C-C and C-X bond-forming reactions. For example, catalytic asymmetric methods for preparing allylic thiol derivatives have been developed using palladium(II) complexes, demonstrating the feasibility of achieving high enantioselectivity in reactions involving sulfur-containing compounds. nih.gov
In polymerization catalysis, the ligand environment around the metal center dictates the properties of the resulting polymer. Late-transition-metal-catalyzed polymerization has been shown to be tunable through external stimuli. For instance, the branching content of polyethylene (B3416737) produced by a nickel catalyst can be altered by using a photoredox catalyst like fac-Ir(ppy)3 (where ppy = 2-phenylpyridine), which influences the electron density at the nickel center. mdpi.com This highlights the potential of using this compound-based ligands to create "smart" polymerization catalysts whose activity and selectivity can be controlled.
| Catalytic Reaction | Metal Center | Potential Role of this compound Ligand |
| Suzuki-Miyaura Coupling | Palladium | Enhance catalytic activity and stability in aqueous media. |
| Heck Reaction | Palladium | Modulate regioselectivity and reactivity. |
| Asymmetric Allylic Alkylation | Rhodium, Iridium | Serve as a scaffold for chiral ligand design to induce enantioselectivity. |
| Olefin Polymerization | Nickel, Titanium | Enable redox-switchable control over polymer properties. mdpi.comnih.gov |
Heterogeneous Catalysis and Supported Catalysts Based on this compound
A significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the reaction products. Immobilizing homogeneous catalysts onto solid supports offers a practical solution to this problem, combining the high selectivity of homogeneous catalysts with the ease of separation of heterogeneous catalysts. The thiol group in this compound provides an ideal anchor for grafting the molecule onto various solid supports, such as silica, polymers, or metal nanoparticles.
For instance, a sulfurated derivative of a rhenium bipyridine complex, a known CO2 reduction catalyst, has been successfully immobilized on a silver surface. nih.gov This demonstrates the feasibility of using sulfur-containing ligands to create surface-immobilized molecular catalysts. Similarly, this compound could be used to anchor catalytically active metal complexes onto surfaces, creating robust and recyclable heterogeneous catalysts. The phenylpyridine moiety would serve as the ligand for the active metal center, while the thiol group would ensure strong covalent attachment to the support.
Another approach involves the use of polymers to encapsulate and stabilize metal nanoparticles, which are highly active catalysts for a variety of reactions. Palladium nanoparticles immobilized within a polymer matrix have been shown to be highly active and reusable catalysts for the Suzuki-Miyaura reaction. rsc.org A polymer derived from this compound could serve as a multifunctional support, with the pyridine and thiol groups coordinating to and stabilizing palladium nanoparticles, thereby preventing their aggregation and leaching.
Electrocatalysis and Photocatalysis Involving this compound Complexes
The conversion of electrical or light energy into chemical energy is a key goal of sustainable chemistry. Electrocatalysis and photocatalysis offer promising pathways to achieve this, and complexes of this compound are expected to play a significant role in these fields.
In electrocatalysis, there is a growing interest in the development of efficient catalysts for the hydrogen evolution reaction (HER), a critical process for producing clean hydrogen fuel. rsc.org Metal-thiolate complexes have shown promise as electrocatalysts for both hydrogen evolution and oxidation. For example, a mononuclear rhenium-thiolate complex has been reported to catalyze HER with a low overpotential. scispace.comnih.gov The sulfur atoms in these complexes are believed to play a crucial role in the catalytic mechanism. It is plausible that complexes of this compound with metals like cobalt or nickel could exhibit significant electrocatalytic activity for HER.
In the domain of photocatalysis, transition metal complexes that can absorb visible light and initiate redox reactions are of great interest. nih.gov Iridium(III) complexes with phenylpyridine ligands, such as fac-Ir(ppy)3, are well-known photoredox catalysts. researchgate.net These complexes have long-lived excited states that can engage in single-electron transfer processes, enabling a wide range of organic transformations. wikipedia.org The introduction of a thiol group onto the phenylpyridine ligand could be used to tune the photophysical and electrochemical properties of the resulting iridium complex, potentially leading to more efficient photocatalysts. Furthermore, a gadolinium(III) coordination polymer incorporating 6-phenylpyridine-2-carboxylic acid has been shown to be active for the photocatalytic reduction of CO2. bcrec.idbcrec.idbcrec.idmdpi.com This finding is particularly relevant as it suggests that the 6-phenylpyridine scaffold can be a viable component in photocatalytic systems for CO2 conversion.
Material Science Applications of this compound
Beyond catalysis, this compound is a valuable building block for the construction of novel functional materials with applications in surface science and organic electronics.
Self-Assembled Monolayers (SAMs) and Surface Modification by this compound
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on solid surfaces. Thiols are known to form robust SAMs on gold and other metal surfaces, making this compound an excellent candidate for surface modification. northwestern.edursc.org When a gold surface is exposed to a solution of this compound, the thiol groups will chemisorb onto the gold, leading to the formation of a dense and well-ordered monolayer.
The exposed surface of the SAM would be composed of the phenylpyridine units. The chemical and physical properties of this surface, such as its wettability and reactivity, would be determined by the orientation of these phenylpyridine groups. The ability to control the surface properties of materials is crucial for a wide range of applications, from biocompatible coatings to sensors. For example, the wettability of a surface can influence the adhesion of cells and microorganisms. nih.gov By creating SAMs from this compound, it is possible to create surfaces with tailored properties. Furthermore, the pyridine nitrogen atom in the SAM could be used as a coordination site to bind metal ions or other molecules, creating a functionalized surface for sensing or catalytic applications.
| Application | Role of this compound | Desired Outcome |
| Biosensors | Forms a SAM on a gold electrode to immobilize biorecognition elements. nih.gov | Enhanced sensitivity and selectivity for detecting target biomolecules. |
| Corrosion Inhibition | Forms a protective monolayer on a metal surface. | Prevents the underlying metal from coming into contact with corrosive agents. |
| Patterned Surfaces | Used in microcontact printing to create patterned SAMs with different chemical functionalities. | Fabrication of microarrays and lab-on-a-chip devices. |
| Molecular Electronics | Forms the dielectric layer in a molecular junction. | Control of charge transport at the molecular scale. |
Organic Electronics and Optoelectronic Materials Incorporating this compound (e.g., charge transport layers, emissive components)
Organic electronics is a rapidly growing field that utilizes carbon-based materials to create electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). ossila.com The performance of these devices is highly dependent on the properties of the organic materials used, particularly their ability to transport charge and emit light.
The this compound molecule possesses several features that make it an attractive candidate for use in organic electronics. The conjugated phenylpyridine core is a well-known chromophore and has been used in the design of emissive materials for OLEDs. Iridium complexes of phenylpyridine derivatives are widely used as phosphorescent dopants in OLEDs due to their high quantum efficiencies. google.com The thiol group provides a convenient handle for incorporating the molecule into a polymer backbone or for anchoring it to an electrode surface.
In OFETs, the organic semiconductor layer is responsible for charge transport. Thiophene-based polymers are commonly used as the active material in p-type OFETs. ossila.com The incorporation of this compound units into a conjugated polymer could lead to new materials with interesting charge transport properties. The phenylpyridine unit could enhance electron transport, potentially leading to ambipolar or n-type materials. The thiol group could be used to improve the morphology of the polymer film and the contact with the electrodes, both of which are critical for achieving high device performance.
Future Research Directions and Perspectives for 6 Phenylpyridine 3 Thiol
Exploration of Novel Synthetic Methodologies for Accessing Structurally Diverse 6-Phenylpyridine-3-thiol Analogues
Future synthetic research will be directed towards creating a broader range of this compound analogues. This involves developing more efficient and versatile synthetic routes that allow for precise control over the molecular architecture. Key areas of exploration will include multicomponent reactions, which can generate complex molecules in a single step, and the use of advanced catalytic systems to introduce a variety of functional groups onto the pyridine (B92270) or phenyl rings. For instance, new methods for introducing thiol groups into complex molecules are being developed, which could be adapted for the synthesis of novel this compound derivatives. mdpi.com
The synthesis of pyrazole (B372694) derivatives containing phenylpyridine moieties has demonstrated the potential for creating structurally complex molecules with specific biological activities. mdpi.com Similar strategies could be employed to generate a library of this compound analogues with diverse substituents. The goal is to produce a wide array of compounds that can be screened for various applications, from medicinal chemistry to materials science.
| Potential Synthetic Strategy | Description | Anticipated Outcome |
| Multicomponent Reactions | Combining three or more reactants in a single pot to form a complex product. | Rapid generation of a diverse library of analogues with varied substitution patterns. |
| Cross-Coupling Reactions | Utilizing catalysts (e.g., palladium, nickel) to form new carbon-carbon or carbon-heteroatom bonds. | Precise installation of functional groups on the phenyl and pyridine rings to fine-tune properties. |
| Flow Chemistry | Performing reactions in a continuous flowing stream rather than in a batch. | Improved reaction control, safety, and scalability for the synthesis of analogues. |
| Biocatalysis | Using enzymes to catalyze specific reactions. | Highly selective and environmentally friendly synthesis of chiral or complex analogues. |
Advanced Computational Design and Predictive Modeling of this compound for Targeted Properties
Computational chemistry is set to play a pivotal role in accelerating the discovery and optimization of this compound derivatives. By employing quantum chemical methods, researchers can predict the electronic structure, reactivity, and spectroscopic properties of novel analogues before they are synthesized. This in-silico approach saves significant time and resources. Molecular modeling simulations can offer insights into the electronic and reactive properties of related halogenated phenylpyridines, a technique that can be applied to this compound. researchgate.net
Predictive models based on Quantitative Structure-Activity Relationships (QSAR) and machine learning will be crucial for identifying candidates with desired properties. For example, by analyzing the computed properties of a virtual library of derivatives, it will be possible to predict their potential as catalysts, electronic materials, or biologically active agents. This predictive power will guide synthetic efforts towards the most promising candidates.
| Computational Method | Application for this compound | Predicted Properties |
| Density Functional Theory (DFT) | Calculation of electronic structure and molecular orbitals. | Reactivity, spectroscopic signatures (NMR, UV-Vis), and electronic properties. |
| Molecular Dynamics (MD) | Simulation of the movement of atoms and molecules over time. | Conformational preferences, interaction with solvents, and binding to biological targets. |
| QSAR Modeling | Relating chemical structure to a specific activity or property. | Prediction of biological activity, toxicity, or material performance for unsynthesized analogues. |
| Virtual Screening | Docking large libraries of virtual compounds into a target protein's active site. | Identification of potential drug candidates from a library of this compound derivatives. |
Integration of this compound into Complex Multifunctional Hybrid Systems and Devices
The unique properties of the this compound scaffold make it an attractive building block for the construction of advanced materials. Future research will explore the incorporation of this compound into multifunctional hybrid systems. For instance, the thiol group can act as an anchor to bind to metal surfaces or nanoparticles, creating self-assembled monolayers with specific electronic or optical properties.
There is potential for integrating this compound into organo-silicon hybrid coatings, similar to how multifunctional thiols have been used in thiol-ene reactions to create protective coatings. researchgate.net Furthermore, its pyridine and phenyl rings can be functionalized to interact with other components of a hybrid system, such as polymers or other small molecules. This could lead to the development of novel sensors, catalysts, or electronic devices. The field of terpyridine-based materials for optoelectronic applications provides a roadmap for how pyridine-containing molecules can be utilized in functional materials. exlibrisgroup.com
Development of High-Throughput Screening Platforms for Identifying New Functionalities of this compound Derivatives
To efficiently explore the potential applications of a large library of this compound derivatives, high-throughput screening (HTS) platforms are essential. nih.gov These platforms allow for the rapid testing of thousands of compounds for a specific activity. Future work will focus on developing customized HTS assays tailored to the potential functions of these derivatives.
For example, fluorescence-based assays could be developed to screen for compounds that interact with specific biological targets or that have interesting photophysical properties. nih.gov A fluorescence-based HTS assay has been developed to identify thiol-reactive compounds, which could be adapted to study the reactivity and interactions of this compound derivatives. nih.gov The development of mega-high-throughput screening platforms capable of screening libraries of up to a billion compounds represents a significant leap in molecular discovery and could be applied to libraries of this compound analogues. chemrxiv.org
| Screening Platform | Target Application | Measured Parameter |
| Cell-based Assays | Drug discovery, toxicology | Cell viability, reporter gene expression, protein activity. |
| Biochemical Assays | Enzyme inhibition, receptor binding | Fluorescence, luminescence, absorbance. enamine.net |
| Materials Property Screening | Organic electronics, sensors | Conductivity, optical properties, response to stimuli. |
| Catalysis Screening | Novel catalysts | Reaction yield, selectivity, turnover number. |
Sustainability and Circular Economy Aspects in the Lifecycle Research of this compound
As with all chemical research, the principles of sustainability and the circular economy will be integral to the future development of this compound. mdpi.com This involves considering the entire lifecycle of the compound, from the synthesis of the starting materials to its end-of-life. Researchers will focus on developing greener synthetic routes that use renewable feedstocks, minimize waste, and employ less hazardous reagents.
Life Cycle Assessment (LCA) will be a critical tool for evaluating the environmental impact of different synthetic pathways and applications. researchgate.net The goal is to design derivatives that are not only functional but also recyclable or biodegradable. This aligns with the broader shift in the chemical industry towards a circular economy, where resources are reused and waste is minimized. researchgate.net Integrating sustainability principles ensures that the development of new technologies based on this compound is environmentally responsible. mdpi.com
Conclusion
Comprehensive Insights from Structural, Spectroscopic, and Computational Characterization of 6-Phenylpyridine-3-thiol
Structural Characterization: The molecular structure of this compound is expected to feature a planar pyridine (B92270) ring bonded to a phenyl group at the 6-position and a thiol group at the 3-position. The planarity of the biphenyl-like core may be influenced by steric interactions. Computational studies on related 2-mercapto-6-phenylpyridine-3-carbonitrile have been performed to understand its quantum chemical properties. researchgate.net Similar computational approaches, such as Density Functional Theory (DFT), can provide valuable insights into the bond lengths, bond angles, and dihedral angles of this compound. rsc.org
Spectroscopic Characterization:
NMR Spectroscopy: The ¹H NMR spectrum of this compound is anticipated to show characteristic signals for the aromatic protons on both the pyridine and phenyl rings. Based on data for other substituted pyridine-3-thiols, the thiol proton (SH) is expected to appear as a singlet in the range of 2.89–4.29 ppm in CDCl₃. researchgate.net The chemical shifts of the pyridine ring protons will be influenced by the positions of the phenyl and thiol substituents. The ¹³C NMR spectrum would similarly display distinct resonances for the carbon atoms of both aromatic rings.
IR Spectroscopy: The infrared spectrum is expected to exhibit a characteristic S-H stretching vibration, which for thiols typically appears in the region of 2550-2600 cm⁻¹. Other significant bands would include C-H stretching vibrations for the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the pyridine ring, and C-C stretching vibrations of the phenyl ring.
UV-Vis Spectroscopy: The electronic absorption spectrum of this compound is expected to show absorptions in the UV region, arising from π-π* transitions within the conjugated aromatic system. The presence of the thiol group and the phenyl substituent will influence the position and intensity of these absorption bands. Studies on related phenylpyridine derivatives can provide a reference for the expected spectral features.
Computational Characterization: Computational chemistry offers a powerful tool to complement experimental data. DFT calculations can be employed to predict the optimized geometry, vibrational frequencies (IR and Raman), NMR chemical shifts, and electronic transitions (UV-Vis) of this compound. mdpi.com Such studies can also provide information on the molecule's electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its reactivity and potential applications. rsc.org
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Characteristic Signals/Bands |
| ¹H NMR | Aromatic protons (pyridine and phenyl rings), SH proton (singlet, ~2.9-4.3 ppm) |
| ¹³C NMR | Resonances for all carbon atoms in the phenyl and pyridine rings |
| IR | S-H stretch (~2550-2600 cm⁻¹), Aromatic C-H stretch (~3000-3100 cm⁻¹), C=C and C=N stretches |
| UV-Vis | π-π* transitions in the UV region |
Key Reactivity Patterns and Mechanistic Understandings of this compound Transformations
The reactivity of this compound is dictated by the interplay of the pyridine ring, the phenyl substituent, and the thiol functional group.
Reactivity of the Thiol Group: The thiol group is known for its nucleophilicity and its ability to undergo oxidation. It can be readily deprotonated to form a thiolate anion, which is a potent nucleophile and can participate in various substitution and addition reactions. The thiol group can also be oxidized to form disulfides, sulfenic acids, sulfinic acids, or sulfonic acids, depending on the oxidizing agent and reaction conditions.
Reactivity of the Pyridine Ring: The nitrogen atom in the pyridine ring imparts basic properties and can be protonated or alkylated. The electron-withdrawing nature of the nitrogen atom also influences the reactivity of the ring towards electrophilic and nucleophilic substitution reactions. The phenyl group at the 6-position will electronically and sterically influence the reactivity of the pyridine ring. Palladium-catalyzed C-H activation reactions of 2-phenylpyridines are well-documented, suggesting that the C-H bonds ortho to the phenyl group on the pyridine ring could be sites for functionalization. rsc.org
Thiol-Thione Tautomerism: Pyridinethiols can exist in equilibrium with their corresponding thione tautomers. For 3-mercaptopyridine, the thiol form is generally favored. nih.gov Computational studies on related systems, such as 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol, have been used to analyze this tautomeric equilibrium. researchgate.net The position of this equilibrium for this compound would be influenced by factors such as solvent polarity and temperature.
Mechanistic Understanding: Mechanistic studies of reactions involving pyridinethiols often involve the formation of tetrahedral intermediates in nucleophilic substitution reactions. researchgate.net In the context of metal-catalyzed reactions, the thiol group can act as a ligand, coordinating to the metal center and influencing the catalytic cycle.
Significant Contributions of this compound in Catalysis and Advanced Materials Science
While specific applications of this compound are not extensively reported, its structural motifs—a phenylpyridine core and a thiol group—suggest significant potential in catalysis and materials science.
Catalysis:
Ligand in Homogeneous Catalysis: Phenylpyridine derivatives are widely used as ligands in transition metal catalysis, particularly in photoredox catalysis where complexes of iridium with phenylpyridine ligands are prominent photocatalysts. wikipedia.org The thiol group in this compound can act as a coordinating site for metal ions, making it a potential ligand for various catalytic transformations. Thiol-containing ligands have been explored for their ability to modify the properties of nanoparticle catalysts. researchgate.net The combination of the phenylpyridine scaffold and the thiol donor atom could lead to novel catalysts with unique reactivity and selectivity.
Heterogeneous Catalysis: Thiol groups are known to bind strongly to metal surfaces, such as gold and palladium. nih.gov This property can be exploited to anchor this compound or its derivatives onto solid supports to create heterogeneous catalysts. The phenylpyridine moiety could then act as the active catalytic site or as a secondary coordinating group.
Advanced Materials Science:
Organic Light-Emitting Diodes (OLEDs): 2-Phenylpyridine (B120327) is a key precursor for highly fluorescent metal complexes used in OLEDs. wikipedia.org The introduction of a thiol group provides a handle for further functionalization or for anchoring these chromophores onto surfaces, which could be beneficial for the development of new OLED materials.
Self-Assembled Monolayers (SAMs): Thiols are the quintessential functional group for the formation of SAMs on gold surfaces. The phenylpyridine unit of this compound could introduce specific electronic or recognition properties to the surface of a material.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of both the pyridine nitrogen and the thiol sulfur to coordinate to metal ions makes this compound a potential building block for the construction of coordination polymers and MOFs. These materials have applications in gas storage, separation, and catalysis.
Future Trajectories for Research on this compound and its Impact on Chemical Sciences
The exploration of this compound is still in its early stages, and numerous avenues for future research exist that could have a significant impact on the chemical sciences.
Future Research Directions:
Development of Optimized Synthetic Routes: While a plausible synthetic route exists, the development of a high-yielding and scalable synthesis specifically for this compound is a crucial first step.
Comprehensive Experimental Characterization: A thorough experimental investigation of its structural, spectroscopic, and electronic properties is needed to validate computational predictions and provide a solid foundation for further studies.
Exploration of Reactivity: A systematic study of the reactivity of this compound, including its participation in metal-catalyzed cross-coupling reactions, C-H activation, and reactions involving the thiol group, will uncover its potential as a versatile building block in organic synthesis.
Design and Synthesis of Novel Catalysts: The design and synthesis of new homogeneous and heterogeneous catalysts based on this compound as a ligand could lead to advancements in various catalytic transformations.
Development of Functional Materials: Investigating the use of this compound in the fabrication of new materials, such as OLEDs, sensors, and MOFs, could open up new technological applications.
Potential Impact on Chemical Sciences:
The study of this compound and its derivatives is poised to contribute to several areas of chemical science. The development of new synthetic methodologies for this class of compounds will enrich the toolbox of synthetic organic chemists. A deeper understanding of its structure-property relationships will inform the design of new functional molecules. Furthermore, the exploration of its applications in catalysis and materials science could lead to the development of more efficient chemical processes and novel high-performance materials. As research in this area progresses, this compound is likely to emerge as a valuable and versatile molecule with a broad range of scientific and technological implications.
Q & A
Q. Key Optimization Parameters
| Parameter | Classical Method | Optimized Method | Reference |
|---|---|---|---|
| Reaction Time | 8–12 hours | 2–4 hours (microwave) | |
| Solvent | Ethanol/Water | DMSO/KF system | |
| Yield Improvement | 40–50% | 65–75% |
Advanced: How can contradictions in spectroscopic data (e.g., NMR shifts) for this compound derivatives be systematically resolved?
Methodological Answer:
Contradictions often arise from solvent effects, tautomerism, or impurities. Resolution strategies include:
- Multi-technique validation : Cross-validate NMR (¹H/¹³C), IR (S–H stretch at ~2550 cm⁻¹), and HRMS data to confirm structural assignments .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using B3LYP/6-311+G(d,p)) to identify tautomeric forms .
- Crystallography : Single-crystal X-ray diffraction (as in analogous pyridine derivatives) resolves ambiguities in bond geometry .
Example Case
A reported δH 3.8 ppm (CH₂) in DMSO may shift to δH 4.1 ppm in CDCl₃ due to hydrogen bonding. Consistency checks across solvents and crystallographic data (e.g., C–S bond length ≈1.81 Å) mitigate misinterpretation .
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δH 7.1–8.3 ppm) and thiol protons (δH 1.5–2.5 ppm, broad if free) .
- IR Spectroscopy : Confirm S–H (2550–2600 cm⁻¹) and C=S (1250–1350 cm⁻¹) stretches .
- HPLC-PDA/MS : Assess purity (>95%) and detect byproducts (e.g., disulfides) using C18 columns with acetonitrile/water gradients .
Q. Reaction Pathway Example
This compound + R–X → [SN2] → 3-(Alkylthio)-6-phenylpyridine + HX
Conditions: K₂CO₃/DMF, 60°C, 6 hours (Yield: 70–85%) [[5]]
Basic: How is the biological activity of this compound derivatives assessed in antimicrobial studies?
Methodological Answer:
- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth dilution (concentration range: 1–100 µg/mL) .
- Structure-Activity Relationships (SAR) : Modify the phenyl or thiol groups; e.g., electron-withdrawing substituents enhance activity against resistant strains .
- Enzyme inhibition : Measure binding to bacterial dihydrofolate reductase (DHFR) via fluorescence quenching .
Q. Typical MIC Data
| Derivative | S. aureus (µg/mL) | E. coli (µg/mL) | Reference |
|---|---|---|---|
| 6-Phenyl-3-thiol | 12.5 | 25 | |
| 3-Methylthio analog | 6.2 | 12.5 |
Advanced: What strategies address low regioselectivity in the functionalization of this compound?
Methodological Answer:
- Directing groups : Introduce temporary protecting groups (e.g., Boc) to steer electrophilic substitution to the 4-position .
- Metal catalysis : Use Pd(OAc)₂ with ligands (e.g., XPhos) for Suzuki couplings at the 2-position (selectivity >90%) .
- Solvent effects : Non-polar solvents (toluene) favor para-substitution, while DMF enhances meta-selectivity .
Case Study
Unwanted 2-substituted byproducts (15–20%) in Friedel-Crafts reactions are minimized using Sc(OTf)₃ in CHCl₃ (para-selectivity >85%) .
Basic: How are stability and storage conditions determined for this compound?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Degradation onset at ~180°C suggests room-temperature stability .
- Light sensitivity : Store in amber vials under N₂ to prevent oxidation (disulfide formation increases by 30% after 30 days in air) .
- pH-dependent stability : Stable in neutral buffers (pH 6–8); acidic conditions (pH <4) protonate the thiol, accelerating oxidation .
Advanced: How do computational methods (e.g., DFT, MD) predict the reactivity and supramolecular interactions of this compound?
Methodological Answer:
- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) to predict electrophilic sites (Fukui indices: f⁻ at C4 = 0.12) .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water/DMSO) to model solubility and aggregation .
- Docking studies : Predict binding to protein targets (e.g., DHFR: ΔG = −8.2 kcal/mol) using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
